molecular formula C19H21ClN6 B6457104 5-chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2548981-59-3

5-chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6457104
CAS No.: 2548981-59-3
M. Wt: 368.9 g/mol
InChI Key: QTUFQWJYUSSUQZ-UHFFFAOYSA-N
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Description

5-chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H21ClN6 and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1516224 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

5-Chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

  • Molecular Formula : C17_{17}H21_{21}ClN6_{6}
  • Molecular Weight : 348.84 g/mol
  • CAS Number : 1256963-02-6

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Anticancer Activity : The compound demonstrates cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. It acts by inducing apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA .
  • Antimicrobial Properties : In vitro studies indicate that the compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to standard antibiotics .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:
    • Acetylcholinesterase (AChE) : Important for neurodegenerative diseases.
    • Urease : Involved in the pathogenesis of certain infections, particularly those caused by Helicobacter pylori .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerVarious cancer cell linesInduces apoptosis ,
AntimicrobialS. aureus, E. coliEffective against bacterial growth ,
Enzyme InhibitionAChE, UreaseInhibitory activity

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effect on human lung adenocarcinoma cells, reporting an IC50 value of 1.13 µM, indicating potent anticancer properties compared to traditional chemotherapeutics .
  • Antibacterial Testing : In a comparative study against standard antibiotics, the compound showed MIC values ranging from 2 to 20 µg/mL against various bacterial strains, making it a promising candidate for further development as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in the development of pharmaceuticals targeting various biological pathways. Its unique structure allows it to interact with specific biological targets such as enzymes and receptors, making it a candidate for treating various diseases.

Anticancer Activity

Research indicates that derivatives of pyridine and pyrimidine compounds exhibit anticancer properties. The presence of the piperazine ring enhances the compound's ability to bind to cancer-related targets, potentially leading to the development of new anticancer agents. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects.

Neuropharmacological Applications

The piperazine moiety is often associated with neuropharmacological activity. Compounds with this structure have been explored for their potential in treating neurological disorders such as anxiety and depression. The interaction of this compound with neurotransmitter receptors could lead to significant advancements in psychiatric medications.

Understanding the mechanism of action for this compound involves studying its interactions with biological targets. Biochemical assays can provide data on binding affinities and efficacy against specific enzymes or receptors.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer progression or neurological pathways. Such interactions are critical for determining its therapeutic potential.

Case Studies and Research Findings

Several case studies have documented the effectiveness of similar compounds in clinical settings:

Anticancer Research

In one study, a related pyrimidine derivative demonstrated significant cytotoxicity against breast cancer cells, leading researchers to explore modifications that could enhance efficacy while reducing side effects.

Neuropharmacological Trials

Another study investigated the use of piperazine-containing compounds for anxiety disorders, revealing promising results in animal models that warrant further clinical exploration.

Properties

IUPAC Name

5-chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-12-13(2)23-17(15-3-4-15)24-18(12)25-5-7-26(8-6-25)19-16(20)9-14(10-21)11-22-19/h9,11,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUFQWJYUSSUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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